DPPH Radical Scavenging Potency: JBIR-94 vs. α-Tocopherol (Vitamin E) and In-Class Analog JBIR-125
In a direct DPPH radical scavenging assay, JBIR-94 exhibited an IC₅₀ of 11.4 μM, demonstrating antioxidant potency comparable to α-tocopherol (Vitamin E, IC₅₀ = 9.0 μM) and approximately three-fold superior to its structural congener JBIR-125 (IC₅₀ = 35.1 μM) under identical assay conditions [1].
| Evidence Dimension | DPPH free radical scavenging activity (IC₅₀) |
|---|---|
| Target Compound Data | 11.4 μM |
| Comparator Or Baseline | α-Tocopherol (Vitamin E): 9.0 μM; JBIR-125: 35.1 μM |
| Quantified Difference | JBIR-94 is 1.26-fold less potent than α-tocopherol (9.0/11.4 = 0.79× relative potency); JBIR-94 is 3.08-fold more potent than JBIR-125 (35.1/11.4 = 3.08×) |
| Conditions | α-Diphenyl-β-picrylhydrazyl (DPPH) radical scavenging assay |
Why This Matters
Procurement decisions for antioxidant lead compounds should prioritize JBIR-94 over JBIR-125 when higher radical scavenging potency is required, while recognizing that its activity approaches the benchmark dietary antioxidant Vitamin E.
- [1] Mangum CL, Munford MB, Sam AB, Young SK, Beales JT, Subedi YP, et al. The total syntheses of JBIR-94 and two synthetic analogs and their cytotoxicities against A549 (CCL-185) human small lung cancer cells. Tetrahedron Letters. 2020;61(1):151360. View Source
